Prop-2-en-1-yl (nitrooxy)acetate
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Overview
Description
Prop-2-en-1-yl (nitrooxy)acetate is an organic compound with significant interest in various scientific fields. It is characterized by the presence of a nitrooxy group attached to an acetate moiety, which imparts unique chemical properties. This compound is utilized in diverse applications, ranging from organic synthesis to potential medicinal uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl (nitrooxy)acetate can be synthesized through several methods. One common approach involves the reaction of prop-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl (nitrooxy)acetate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrooxy group to amines or other functional groups.
Substitution: The acetate moiety can participate in nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of esters or amides.
Scientific Research Applications
Prop-2-en-1-yl (nitrooxy)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of drugs targeting specific biochemical pathways.
Industry: It finds applications in the production of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl (nitrooxy)acetate involves its interaction with molecular targets through its nitrooxy and acetate groups. These functional groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-yl acetate: Similar in structure but lacks the nitrooxy group, resulting in different chemical properties and reactivity.
Prop-2-en-1-yl nitrite: Contains a nitrite group instead of a nitrooxy group, leading to distinct chemical behavior.
Prop-2-en-1-yl nitrate: Features a nitrate group, which imparts different reactivity compared to the nitrooxy group.
Uniqueness
Prop-2-en-1-yl (nitrooxy)acetate is unique due to the presence of both the nitrooxy and acetate groups, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various scientific fields, distinguishing it from other similar compounds.
Properties
CAS No. |
143522-17-2 |
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Molecular Formula |
C5H7NO5 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
prop-2-enyl 2-nitrooxyacetate |
InChI |
InChI=1S/C5H7NO5/c1-2-3-10-5(7)4-11-6(8)9/h2H,1,3-4H2 |
InChI Key |
IASNRDDDVWGXOR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)CO[N+](=O)[O-] |
Origin of Product |
United States |
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